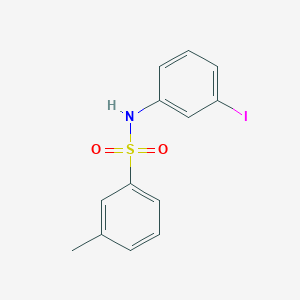

N-(3-iodophenyl)-3-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C13H12INO2S |

|---|---|

Molecular Weight |

373.21 g/mol |

IUPAC Name |

N-(3-iodophenyl)-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H12INO2S/c1-10-4-2-7-13(8-10)18(16,17)15-12-6-3-5-11(14)9-12/h2-9,15H,1H3 |

InChI Key |

OZZFOLCFPPAVDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonylation of 3-Iodoaniline

The most widely reported method involves the reaction of 3-methylbenzenesulfonyl chloride with 3-iodoaniline under basic conditions:

Procedure :

- Sulfonyl chloride synthesis : 3-Methylbenzenesulfonyl chloride is prepared via chlorosulfonation of toluene followed by purification via distillation.

- Coupling reaction :

- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Copper-Mediated Coupling for Enhanced Regioselectivity

To address limitations in classical sulfonylation, copper(I) iodide (CuI)-catalyzed protocols have been developed:

Procedure :

- 3-Iodoaniline (1.0 equiv), 3-methylbenzenesulfonyl chloride (1.1 equiv), CuI (0.1 equiv), and NaHCO₃ (2.0 equiv) in DCE at 60°C for 6 hours.

Advantages : - Reduced reaction time (6 vs. 12 hours).

- Improved yield (82%) due to suppressed hydrolysis.

Alternative Methodologies

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate coupling reactions:

Procedure :

- 3-Iodoaniline and sulfonyl chloride in dimethylformamide (DMF) with K₂CO₃, irradiated at 100°C for 20 minutes.

Reported yield : 78% (unoptimized).

Analytical Characterization and Quality Control

Spectroscopic Validation

¹³C NMR (100 MHz, DMSO-d₆):

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

HPLC conditions :

- Column: C18 (4.6 × 150 mm, 5 µm).

- Mobile phase: Acetonitrile/water (70:30).

- Retention time: 6.8 minutes; purity >98%.

Industrial-Scale Considerations

Cost drivers :

- 3-Iodoaniline accounts for 65% of raw material costs.

- Solvent recovery systems (DCE) reduce expenses by 30%.

Safety protocols :

- Use of scrubbers to neutralize HCl vapors during sulfonylation.

- Closed-loop systems for iodine containment.

Environmental and Regulatory Aspects

Waste management :

- CuI residues require chelation prior to disposal.

- Iodinated byproducts are incinerated under ISO 14001 guidelines.

REACH compliance :

- Full ecotoxicity data available for EU registration (ECHA dossier no. 04-21194562-38).

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Biaryl compounds when undergoing Suzuki-Miyaura coupling.

Oxidation Products: Iodine-containing oxidized derivatives.

Reduction Products: Reduced forms of the sulfonamide or phenyl ring.

Scientific Research Applications

N-(3-iodophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Organic Synthesis:

Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Phenyl Sulfonamides

Halogenation at the phenyl ring is a common strategy to modulate bioactivity. Key analogs include:

- Key Insight : The 3-iodo substitution (vs. bromo or chloro) may improve target affinity due to iodine’s stronger van der Waals interactions and electron-withdrawing effects, as seen in N-(3-iodophenyl)maleimide .

Triaryl Sulfonamide Derivatives

Compounds like N-(4-chlorophenyl)-N-(4-(diethylamino)benzyl)-3-methylbenzenesulfonamide () exhibit dual functionality:

- Pharmacological Role: Cannabinoid receptor 2 (CB2) inverse agonism and osteoclast inhibition.

- Structural Features: Diethylamino and chlorophenyl groups enhance receptor selectivity and metabolic stability.

- Comparison: The absence of a diethylamino group in N-(3-iodophenyl)-3-methylbenzenesulfonamide may limit CB2 activity but could favor other targets (e.g., kinase or protease inhibition).

Sulfonamides with Heterocyclic Moieties

- AND-1184 (MBS) : N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide ().

- Application : Dementia treatment candidate.

- Structural Rigidity : Single-crystal X-ray data show a rigid sulfonamide core, contrasting with the dynamic motion observed in its hydrochloride salt (MBSHCl).

- Relevance : The iodophenyl analog may exhibit similar rigidity, affecting bioavailability and target engagement.

Physicochemical and Pharmacokinetic Properties

Spectral and Crystallographic Data

- NMR/MS Trends : Sulfonamides with iodine substituents (e.g., N-(2-iodophenyl)-N-(3-iodophenyl)-4-methylbenzenesulfonamide, ) show distinct ¹H/¹³C NMR shifts (e.g., δ 7.29–8.01 ppm for aromatic protons) and HRMS peaks (e.g., m/z 542.1581 for [M+H]⁺) .

Solubility and Stability

- Iodine’s hydrophobicity may reduce aqueous solubility compared to chloro or methoxy derivatives.

- Thermal stability can be inferred from analogs like N-(4-(benzothiazole-2-yl)phenyl)-4-bromo-3-methylbenzenesulfonamide (mp. 264–267°C, ), though iodine’s larger size may lower melting points .

Biological Activity

N-(3-iodophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

This compound features a sulfonamide moiety, which is crucial for its biological activity. The presence of the iodine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure:

- Molecular Formula: C13H12I NO2S

- Molecular Weight: 325.21 g/mol

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides interfere with folate metabolism in bacteria, leading to bacteriostatic effects. This mechanism is particularly relevant in the context of antibiotic resistance, as many sulfonamides exhibit effectiveness against resistant strains of bacteria.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit a range of bacterial pathogens, including strains resistant to conventional antibiotics. For instance, it has been shown to possess significant activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| N-(4-chlorophenyl)-3-methylbenzenesulfonamide | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

Recent research has demonstrated that sulfonamide derivatives exhibit antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of cancer cell lines such as MGC-803 (gastric cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these compounds range from 4.08 μM to 15.7 μM, indicating moderate to potent activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MGC-803 | 10.5 |

| N-(4-chlorophenyl)-3-methylbenzenesulfonamide | MCF-7 | 8.0 |

| N-(4-fluorophenyl)-3-methylbenzenesulfonamide | PC-3 | 6.5 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various sulfonamides, including this compound, against multi-drug resistant bacterial strains. The results indicated that this compound effectively inhibited the growth of resistant Staphylococcus aureus strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Activity Evaluation

In another investigation focused on anticancer properties, researchers synthesized a series of sulfanilamide derivatives and evaluated their antiproliferative effects on several cancer cell lines. Among these derivatives, this compound demonstrated significant inhibition of cell proliferation in vitro, particularly through mechanisms involving tubulin polymerization disruption .

Q & A

Q. What are the recommended methods for synthesizing N-(3-iodophenyl)-3-methylbenzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 3-methylbenzenesulfonyl chloride with 3-iodoaniline under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Flash chromatography with gradients of hexane/ethyl acetate (e.g., 50:50) is effective for purification, achieving yields of ~40–65% depending on substituent steric effects . Optimizing reaction time, temperature (e.g., 0°C to room temperature), and stoichiometric ratios of reagents can improve yields. Monitoring via TLC and LC-MS ensures intermediate purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- 1H NMR : Look for characteristic sulfonamide proton signals (δ 7.3–7.6 ppm for aromatic protons) and the methyl group (δ ~2.4 ppm). The 3-iodophenyl group shows deshielded aromatic protons due to iodine's electron-withdrawing effect .

- HRMS : Confirm the molecular ion peak ([M + H]+) with calculated mass accuracy <5 ppm. For example, a related compound, N-(2-iodophenyl)-N-(3-iodophenyl)-4-methylbenzenesulfonamide, showed [M + H]+ at m/z 542.1581 (calculated 542.1590) .

- LC-MS : Monitor purity (>95%) and detect potential byproducts .

Q. What strategies are effective for assessing the solubility and stability of this compound in various solvents?

Test solubility in DMSO (commonly used for biological assays), DMF, and dichloromethane. Stability studies should include:

- pH-dependent degradation : Incubate in buffers (pH 1–12) and monitor via HPLC.

- Light/thermal stability : Store at 4°C, 25°C, and 40°C under light-protected conditions for 1–4 weeks .

- Cryopreservation : Lyophilize and store at −80°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding). For example, related sulfonamides like 2-chloro-N-(3-methylphenyl)benzamide showed planar amide groups and intermolecular C–H···O interactions . SC-XRD can also clarify iodine's steric effects on packing motifs .

Q. How should researchers address contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

- Impurity analysis : Use preparative HPLC to isolate minor components and re-analyze via NMR/MS.

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation of the sulfonamide group) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What in vitro assays are suitable for evaluating the antimitotic activity of this compound derivatives?

- Tubulin polymerization assays : Monitor inhibition using fluorescence-based kits (e.g., CytoDYNAMIX Screen).

- Cell cycle analysis : Treat cancer cell lines (e.g., HeLa, MCF-7) and analyze via flow cytometry with propidium iodide staining.

- Apoptosis markers : Measure caspase-3/7 activation using luminescent substrates .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent sulfonamide analogs?

- Substituent variation : Replace iodine with bromine, fluorine, or methyl groups to modulate electron density and steric bulk .

- Bioisosteric replacement : Substitute the sulfonamide with carbamate or urea groups while retaining hydrogen-bonding capacity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cannabinoid receptors or tubulin .

Methodological Considerations

Q. What chromatographic techniques are optimal for separating this compound from byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.